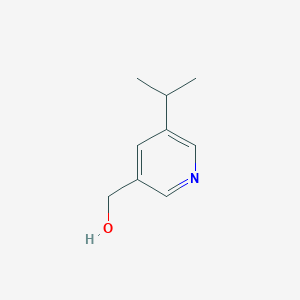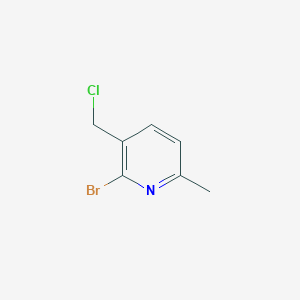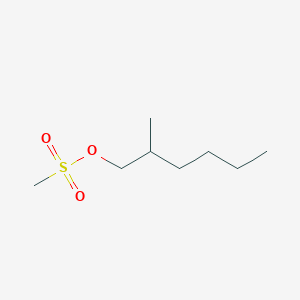
2-Methylhexyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylhexyl methanesulfonate is an organic compound with the molecular formula C8H18O3S. It is a member of the methanesulfonate esters, which are known for their applications in various chemical processes. This compound is characterized by its unique structure, which includes a methanesulfonate group attached to a 2-methylhexyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylhexyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 2-methylhexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of methanesulfonic acid with 2-methylhexanol. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is typically subjected to distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylhexyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles, leading to the formation of different products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form methanesulfonic acid and 2-methylhexanol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Acid or base catalysts are used to facilitate hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: Methanesulfonic acid and 2-methylhexanol are the primary products of hydrolysis.
Applications De Recherche Scientifique
2-Methylhexyl methanesulfonate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical studies, particularly in the modification of biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable esters.
Industry: It is used in the production of surfactants and detergents, as well as in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-methylhexyl methanesulfonate involves the cleavage of the alkyl-oxygen bond in the methanesulfonate group. This cleavage generates a reactive intermediate that can interact with various nucleophiles. The structure of the alkyl group influences the reactivity and selectivity of the compound, allowing it to target specific molecular sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl methanesulfonate
- Ethyl methanesulfonate
- Propyl methanesulfonate
Uniqueness
2-Methylhexyl methanesulfonate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain methanesulfonates
Propriétés
Formule moléculaire |
C8H18O3S |
|---|---|
Poids moléculaire |
194.29 g/mol |
Nom IUPAC |
2-methylhexyl methanesulfonate |
InChI |
InChI=1S/C8H18O3S/c1-4-5-6-8(2)7-11-12(3,9)10/h8H,4-7H2,1-3H3 |
Clé InChI |
SNUSAIVJAQETCW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)COS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13659091.png)

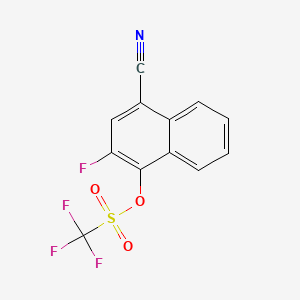
![2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B13659108.png)
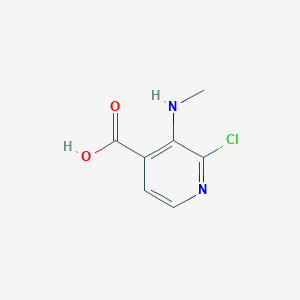
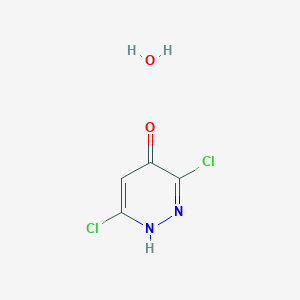

![3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13659125.png)
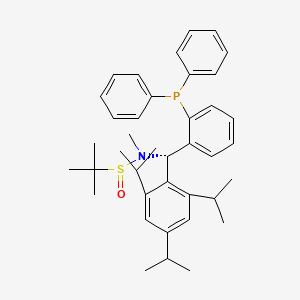
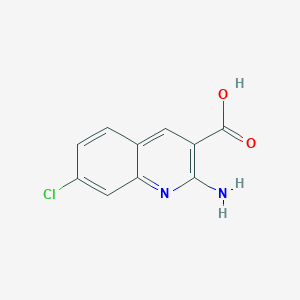
![3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13659139.png)
